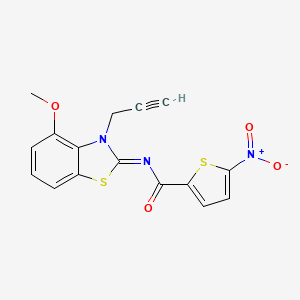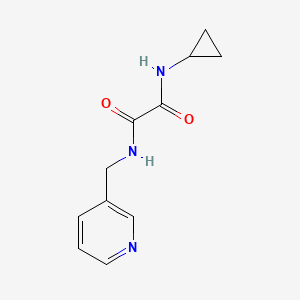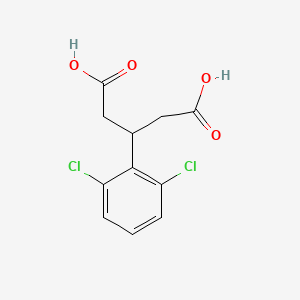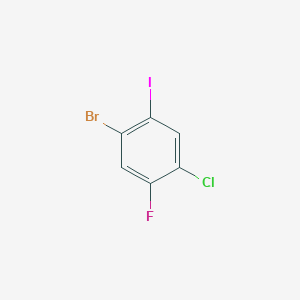![molecular formula C21H14Cl3N3O3 B2631055 (5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone CAS No. 338418-87-4](/img/structure/B2631055.png)
(5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a new entity that has been studied for its potential as an oral drug candidate . It is a derivative of 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol .
Synthesis Analysis
The compound was synthesized by Siddiqui et al. and used as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities at lower cytotoxicity .Molecular Structure Analysis
The molecular formula of the compound isC23H17Cl4NO3 . Its average mass is 497.198 Da and its monoisotopic mass is 494.996246 Da .
科学的研究の応用
Biological Activities and Applications Synthetic efforts and biological evaluations have been reported for compounds with structural similarities, highlighting their potential in antimicrobial, anticancer, and other therapeutic areas. For instance, novel 1,3-oxazole clubbed pyridyl-pyrazolines, which share a similar heterocyclic framework, were studied for their anticancer and antimicrobial activities. These compounds, particularly one of the synthesized variants, showed significant potency in in vitro studies against a panel of 60 cancer cell lines, suggesting the potential therapeutic applications of structurally related compounds (Kanubhai D. Katariya et al., 2021).
Another study on the inverse agonistic effects of SR141716A on the cannabinoid CB1 receptor, involving a compound with the 2,4-dichlorophenyl motif, highlights the diverse pharmacological interactions possible with structurally complex molecules, including potential implications for drug design and receptor-targeted therapies (R. Landsman et al., 1997).
Antioxidant Potential An intriguing aspect of this chemical class is the antioxidant potential of derivatives such as 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Studies have shown significant antioxidant activities across various assays, suggesting that compounds within this chemical framework might be explored for their potential to mitigate oxidative stress, which is a contributing factor in numerous diseases (N. Shehzadi et al., 2018).
作用機序
In terms of pharmacokinetics, the related compound was found to have good oral bioavailability, and its absorption was well predicted by computational tools . It remained stable under various photolytic and pH stress conditions, but exhibited degradation under oxidative and thermal stress . These properties might be similar for the compound you’re interested in, but again, this is speculative without more specific data.
特性
IUPAC Name |
[5-[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]-1-methylpyrrol-3-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3O3/c1-27-10-12(20(28)16-7-4-14(23)9-17(16)24)8-18(27)21-26-25-19(30-21)11-29-15-5-2-13(22)3-6-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNWMWLQWVVZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C2=NN=C(O2)COC3=CC=C(C=C3)Cl)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2630977.png)

![(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)ethanamide](/img/structure/B2630979.png)

![1-[(3-chlorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2630984.png)
![3-(3-methylphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2630989.png)
![3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one](/img/structure/B2630990.png)

![Methyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2630994.png)

